SM-21 maleate
Overview
Description
Maleate compounds are versatile in their applications, especially in polymer science and material engineering. They exhibit unique physical and chemical properties, which are extensively researched for various industrial and biomedical applications.
Synthesis Analysis
The synthesis of starch-maleate monoesters from native sago starch presents a green approach, involving the reaction of sago starch with maleic anhydride in an aqueous medium, followed by UV irradiation in the presence of cerium(IV) ammonium nitrate to produce cross-linked gel particles (Tay, Pang, & Chin, 2012). Another study demonstrated the lipase-catalyzed synthesis of starch–maleate at ambient temperature in a solvent-free system, showcasing an efficient, economical, and ecofriendly synthetic scheme (Gill et al., 2018).
Molecular Structure Analysis
The molecular structure of low- and high-molecular weight poly(styrene-maleic anhydride) was analyzed using spectroscopy and nuclear magnetic resonance, revealing intrinsic molecular features capable of self-assembly, crucial for nanoparticle formulation (Schoukens, Martins, & Samyn, 2013).
Chemical Reactions and Properties
The interaction of starch-g-poly(maleic anhydride-co-vinyl acetate) with metal cations and its pH-responsive swelling behavior highlights the chemical reactivity and potential applications in drug delivery and heavy metal ion sorption (Xiao, Tan, & Xue, 2010).
Physical Properties Analysis
Tribasic lead maleate and lead maleate compounds were synthesized and characterized, showcasing their structural and spectroscopic properties. This illustrates the diverse physical forms maleate compounds can take, influenced by their synthesis and molecular structure (Bonhomme et al., 2005).
Scientific Research Applications
Application in Neuropharmacology
SM-21 maleate is a potent and selective σ2 antagonist with central effects following systemic administration . It causes an increased release of acetylcholine at central muscarinic synapses .
Results or Outcomes
SM-21 maleate has been found to be a potent analgesic, with efficacy comparable to morphine . It also acts as a nootropic agent .
Application in Addiction Studies
SM-21 maleate has been used in studies related to addiction, specifically cocaine addiction .
Results or Outcomes
SM-21 maleate was found to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice .
Application in GPCR/G Protein Neuronal Signaling
SM-21 maleate is a presynaptic cholinergic modulator . It binds to the central muscarinic receptor with an affinity of 0.174 μM .
Results or Outcomes
SM-21 maleate has been found to be a potent cognition enhancer and analgesic drug .
Application in Sigma (2) Antagonist Studies
SM-21 is a potent and selective sigma (2) antagonist . It is a tropane analogue with high affinity and selectivity for the sigma (2) receptor subtype .
Results or Outcomes
SM-21 was found to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice . It may be a suitable lead compound for developing sigma2-selective ligands .
Application in Acetylcholine Modulation
SM-21 maleate is a presynaptic cholinergic modulator . It binds to the central muscarinic receptor with an affinity of 0.174 μM .
Results or Outcomes
SM-21 maleate has been found to cause an increased release of acetylcholine at central muscarinic synapses . It is a potent analgesic with efficacy comparable to morphine and acts as a nootropic agent .
Application in Sigma (2) Receptor Studies
SM-21 is a potent and selective sigma (2) antagonist . It is a tropane analogue with high affinity and selectivity for the sigma (2) receptor subtype .
Results or Outcomes
SM-21 was found to attenuate the convulsive and locomotor stimulatory effects of cocaine in mice . It may be a suitable lead compound for developing sigma2-selective ligands .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGTFUQDGMXHA-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SM-21 maleate | |
CAS RN |
155059-42-0 | |
Record name | Tropine 2-(4-chlorophenoxy)butanoate maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.